REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[NH4+:12]>>[NH2:12][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=C(C1)Cl)C)=O
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Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with additional ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel
|
Type
|
WASH
|
Details
|
eluted with 40% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(N=C(C1)Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |